molecular formula C16H12BrN3O2 B2535948 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide CAS No. 891127-04-1

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide

Cat. No.: B2535948
CAS No.: 891127-04-1
M. Wt: 358.195
InChI Key: JFWAMCHHHQEZJO-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic molecule features a 1,3,4-oxadiazole ring, a privileged scaffold known for its versatile biological activities and role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . The structure is further characterized by a 4-bromophenyl group at the 5-position of the oxadiazole ring and a 4-methylbenzamide substituent at the 2-position. The 1,3,4-oxadiazole core is extensively documented in scientific literature for its broad spectrum of pharmacological properties. Researchers have identified derivatives containing this heterocycle to exhibit anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities . Specifically, recent studies on 1,3,4-oxadiazole derivatives have demonstrated potent anti-inflammatory effects through selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, as well as significant antioxidant potential in reducing oxidative stress . The presence of the bromophenyl moiety can enhance binding interactions with biological targets, making this compound a valuable building block for developing novel therapeutic agents . This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure for the design and development of new biologically active molecules.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-10-2-4-11(5-3-10)14(21)18-16-20-19-15(22-16)12-6-8-13(17)9-7-12/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWAMCHHHQEZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the bromophenyl and methylbenzamide groups. One common synthetic route includes the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The bromophenyl group can be introduced through a bromination reaction, while the methylbenzamide group can be attached via an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The oxadiazole ring can interact with nucleophilic sites in proteins, while the bromophenyl group may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Oxadiazole Ring Benzamide Substituent Key Properties/Findings Reference
N-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide 4-Bromophenyl 4-Methyl Enhanced metabolic stability due to bromine; potential halogen bonding interactions.
4-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (2p) Phenoxymethyl 4-Methyl Higher solubility in polar solvents; reduced lipophilicity compared to bromophenyl.
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (2r) 4-Methoxyphenyl 4-Methyl Methoxy group increases electron density; may improve binding to electron-deficient targets.
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Thioxo-dihydrooxadiazole 4-Chloro Thioxo group enhances hydrogen-bonding capacity; dihydro structure alters ring aromaticity.
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Fluorophenyl Sulfamoyl-benzyl Fluorine substituent improves bioavailability; sulfamoyl group introduces acidity.

Key Structural and Functional Differences

Substituent Effects on Electronic Properties The 4-bromophenyl group in the target compound provides strong electron-withdrawing effects, which stabilize the oxadiazole ring and may enhance interactions with biological targets via halogen bonding . Fluorophenyl () and chlorophenyl () analogs exhibit smaller atomic radii and higher electronegativity than bromine, which could reduce steric hindrance but limit halogen-bonding strength .

Impact of Benzamide Modifications

  • The 4-methylbenzamide group in the target compound balances lipophilicity and steric bulk. Comparatively, sulfamoyl () and thioxo () substituents introduce polar or hydrogen-bonding functionalities, which may improve solubility but reduce membrane permeability .

Physicochemical Data

  • Molecular Weight : Calculated as 357.2 g/mol (C₁₇H₁₄BrN₃O₂).
  • Lipophilicity (LogP) : Estimated ~3.1 (bromophenyl increases LogP vs. methoxyphenyl analogs).
  • Solubility : Moderate in DMSO; low in aqueous buffers due to aromatic bromine and methyl groups.

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological applications, supported by research findings and case studies.

The compound features an oxadiazole ring, which is known for its biological relevance. The presence of the bromophenyl and methylbenzamide groups contributes to its pharmacological properties.

Property Details
IUPAC NameThis compound
Molecular FormulaC16H15BrN4O
Molecular Weight360.22 g/mol

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with appropriate carboxylic acid derivatives.
  • Bromination : Introduction of the bromophenyl group through bromination reactions.
  • Acylation : The final step involves acylation to introduce the methylbenzamide moiety.

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For example, studies have shown that derivatives of oxadiazole can inhibit bacterial growth effectively. This compound has been tested against various bacterial strains with promising results.

Antifungal Activity

Similar to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida albicans. The mechanism involves disruption of fungal cell membranes and inhibition of ergosterol synthesis.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity. This compound showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics used in clinical settings .
  • Fungal Inhibition Studies : In vitro studies revealed that this compound inhibited the growth of Candida albicans at concentrations as low as 50 µg/mL, showcasing its potential as an antifungal agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety interacts with enzymes involved in key metabolic pathways in bacteria and fungi.
  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

Research Findings

Recent studies have focused on optimizing the structure of oxadiazole derivatives to enhance their biological activity. Modifications in the side chains have been shown to significantly affect their potency against various pathogens.

Table: Biological Activity Overview

Activity Type Pathogen/Target IC50/MIC Value
AntibacterialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans50 µg/mL
AntiviralInfluenza Virus100 µg/mL

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